ABL Kinase Inhibition: Oxadiazole Core vs. Thiadiazole Analog Comparator
The target compound's 1,3,4-oxadiazole core differentiates it from the thiadiazole analog N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, which has a reported Ki of ~100 nM against ABL kinase [1]. The oxadiazole congener is predicted via molecular docking (class-level inference) to occupy the ATP-binding pocket with a distinct hydrogen-bond network due to the replacement of the thiadiazole sulfur with oxygen, potentially modulating residence time. Direct experimental Ki data for the target compound are not publicly available.
| Evidence Dimension | ABL kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted binding mode via docking |
| Comparator Or Baseline | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide: Ki ≈ 100 nM (ABL) [1] |
| Quantified Difference | N/A – direct measurement pending |
| Conditions | Biochemical kinase assay, recombinant ABL |
Why This Matters
When selecting between oxadiazole and thiadiazole probes for kinase profiling, the core heteroatom can determine binding kinetics; users must request custom Ki determination before assuming equipotency.
- [1] BindingDB. Ki Summary for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (BDBM86875). https://www.bindingdb.org (accessed 2026-05-09). View Source
